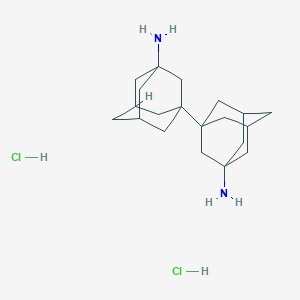![molecular formula C20H12Cl2N2O2 B103323 4,11-dichloro-5,6,12,13-tetrahydroquinolino[2,3-b]acridine-7,14-dione CAS No. 15715-19-2](/img/structure/B103323.png)
4,11-dichloro-5,6,12,13-tetrahydroquinolino[2,3-b]acridine-7,14-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,11-dichloro-5,6,12,13-tetrahydroquinolino[2,3-b]acridine-7,14-dione is a complex organic compound belonging to the quinacridone family. This compound is known for its vibrant color properties and is often used as a pigment in various industrial applications. Its unique structure, characterized by the presence of chlorine atoms and a tetrahydro configuration, contributes to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,11-dichloro-5,6,12,13-tetrahydroquinolino[2,3-b]acridine-7,14-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,13-dihydroxyquinacridone and 4,11-dichloro-5,6,12,13-tetrahydroquinacridone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol and water, and catalysts such as sodium nitrobenzenesulfonate. The mixture is heated to reflux for several hours to ensure complete reaction.
Purification: After the reaction is complete, the product is purified through filtration and recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes:
Batch Processing: Large quantities of starting materials are mixed in batch reactors.
Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.
Automated Purification: Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 4,11-dichloro-5,6,12,13-tetrahydroquinolino[2,3-b]acridine-7,14-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinacridone derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinacridone forms.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed for substitution reactions.
Major Products:
Oxidation Products: Quinacridone derivatives with altered electronic properties.
Reduction Products: Various tetrahydroquinacridone forms with different degrees of hydrogenation.
Substitution Products: Compounds with new functional groups replacing chlorine atoms.
Scientific Research Applications
4,11-dichloro-5,6,12,13-tetrahydroquinolino[2,3-b]acridine-7,14-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced organic materials and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Employed as a pigment in paints, coatings, and plastics due to its excellent color stability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 4,11-dichloro-5,6,12,13-tetrahydroquinolino[2,3-b]acridine-7,14-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity, leading to various biological effects.
Modulate Receptors: It can interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Quinacridone: A parent compound with similar structural features but lacking chlorine atoms and tetrahydro configuration.
2,9-Dichloroquinacridone: A closely related compound with chlorine atoms at different positions.
5,12-Dihydroquinacridone: A reduced form of quinacridone with different hydrogenation levels.
Uniqueness: 4,11-dichloro-5,6,12,13-tetrahydroquinolino[2,3-b]acridine-7,14-dione stands out due to its unique combination of chlorine atoms and tetrahydro configuration, which imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
15715-19-2 |
|---|---|
Molecular Formula |
C20H12Cl2N2O2 |
Molecular Weight |
383.2 g/mol |
IUPAC Name |
4,11-dichloro-5,6,12,13-tetrahydroquinolino[2,3-b]acridine-7,14-dione |
InChI |
InChI=1S/C20H12Cl2N2O2/c21-13-5-1-3-9-17(13)23-15-8-12-16(7-11(15)19(9)25)24-18-10(20(12)26)4-2-6-14(18)22/h1-6H,7-8H2,(H,23,25)(H,24,26) |
InChI Key |
DDVFOLVGRBHZJB-UHFFFAOYSA-N |
SMILES |
C1C2=C(CC3=C1NC4=C(C3=O)C=CC=C4Cl)NC5=C(C2=O)C=CC=C5Cl |
Canonical SMILES |
C1C2=C(CC3=C1NC4=C(C3=O)C=CC=C4Cl)NC5=C(C2=O)C=CC=C5Cl |
Key on ui other cas no. |
15715-19-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B103250.png)









